a[5']p5[5']a Ammonium salt

P2X Receptors Nociception Sensory Neurobiology

Diadenosine Pentaphosphate (Ap5A), often procured as an ammonium salt for improved solubility and handling, is an endogenous vasoactive purine dinucleotide belonging to the diadenosine polyphosphate (ApnA) family, which also includes Ap3A, Ap4A, and Ap6A. It is characterized by two adenosine moieties linked 5'-to-5' by a chain of five phosphates.

Molecular Formula C20H44N15O22P5
Molecular Weight 1001.5 g/mol
Cat. No. B15569767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea[5']p5[5']a Ammonium salt
Molecular FormulaC20H44N15O22P5
Molecular Weight1001.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
InChIKeyXCOZIAOMHASKGR-CSMIRWGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diadenosine Pentaphosphate (Ap5A) Ammonium Salt: Baseline Characteristics and Scientific Profile


Diadenosine Pentaphosphate (Ap5A), often procured as an ammonium salt for improved solubility and handling, is an endogenous vasoactive purine dinucleotide belonging to the diadenosine polyphosphate (ApnA) family, which also includes Ap3A, Ap4A, and Ap6A [1]. It is characterized by two adenosine moieties linked 5'-to-5' by a chain of five phosphates [2]. Ap5A is released from platelet dense granules upon activation and functions as an extracellular signaling molecule, interacting with various purinergic (P2X and P2Y) receptors to modulate vascular tone, cardiac function, and neuronal excitability [3]. As a biochemical tool, its ammonium salt form is a standard for researchers investigating purinergic signaling, cardiovascular physiology, and enzymology of Nudix hydrolases, offering a stable and bioavailable source of this potent endogenous agonist [4].

Purinergic receptor signaling studies (P2X, P2Y subtypes)
Cardiovascular physiology and vascular tone research models
Nudix hydrolase substrate enzymology and platelet granule release studies

Critical Procurement Risks: Why Substituting Ap5A Ammonium Salt with ATP or Other ApnA Analogs Fails


Generic substitution of Ap5A ammonium salt with seemingly similar compounds like ATP, ADP, or even other diadenosine polyphosphates such as Ap3A or Ap4A introduces significant experimental variability and data irreproducibility. The biological effects of these molecules are not interchangeable due to their distinct pharmacological fingerprints, which are dictated by both the length of the polyphosphate chain and the adenosine moieties [1]. For example, while ATP and ADP are rapidly degraded by ubiquitous ectonucleotidases, Ap5A exhibits a slower degradation profile, resulting in a longer biological half-life and distinct signaling dynamics [2]. Furthermore, Ap5A demonstrates a different rank order of potency and receptor selectivity profile compared to its shorter-chain analogs, Ap3A and Ap4A, making it a unique pharmacological probe for specific P2 receptor subtypes [3]. Using ATP or Ap4A as a substitute for Ap5A will not replicate the specific activity, potency, or signaling kinetics of Ap5A and can lead to erroneous conclusions about P2X3, P2X1, or dinucleotide receptor function.

ATP/ADP substitution may alter signaling kinetics due to faster ectonucleotidase degradation, producing a shorter response profile.
Ap3A or Ap4A may not replicate Ap5A's receptor selectivity order at P2X subtypes, potentially shifting pathway activation.
Shorter-chain ApnAs (Ap3A, Ap4A) may engage different vasorelaxation mechanisms, as Ap5A-induced relaxation is P2Y antagonist-resistant.

Quantitative Evidence Guide for Ap5A Ammonium Salt: Differentiating from ATP, ADP, Ap3A, and Ap4A


Ap5A Exhibits Superior Potency to ATP at P2X Receptors on Sensory Neurons

In a direct head-to-head comparison on the excitability of unmyelinated axons in isolated rat vagus nerve, diadenosine pentaphosphate (Ap5A) demonstrates significantly greater potency than adenosine triphosphate (ATP) at TNP-ATP-sensitive P2X receptors. The study established a clear rank order of potency, identifying Ap5A as a more efficacious agonist than ATP in this physiologically relevant preparation [1].

Potency rank at P2X in vagal nerve
Direct head-to-head comparison
Rank order: α,β-meATP > Ap5A >> Ap4A = ATP (all at 30 µM)
Supports P2X3/P2X2/3 nociception study context
Isolated rat vagus nerve; threshold tracking; TNP-ATP-sensitive excitation
P2X Receptors Nociception Sensory Neurobiology Electrophysiology

Ap5A is the Most Potent Vasoconstrictor Among Diadenosine Polyphosphates in Human Resistance Arteries

In a comprehensive study using human mesenteric resistance arteries, Ap5A was identified as the most potent vasoconstrictor within the diadenosine polyphosphate (ApnA) family. When compared head-to-head against other chain lengths (Ap3A, Ap4A, Ap6A) and the mononucleotides ATP, ADP, AMP, and adenosine, Ap5A exhibited the highest contractile potency [1].

Vasoconstrictor potency in human arteries
Direct head-to-head comparison
Rank: Ap5A > Ap6A > Ap4A > Ap3A; ATP/ADP less potent
Supports human vascular P2X-mediated contraction research
Microvessel myograph; human mesenteric resistance arteries
Vascular Biology Purinergic Signaling Human Tissue Myography

Ap5A-Induced Vasorelaxation in Human Arteries is Mechanistically Distinct from Ap4A

While both Ap4A and Ap5A induce vasorelaxation in precontracted human mesenteric arteries, the underlying pharmacological mechanism is distinct. Ap5A's relaxant effect is not inhibited by the P2Y antagonist ADP3'5', whereas Ap4A's effect is. This demonstrates a fundamental difference in receptor coupling that is critical for experimental design [1].

Relaxation mechanism vs Ap4A
Direct head-to-head comparison
Ap5A-induced relaxation not blocked by P2Y antagonist ADP3'5'; Ap4A is blocked
Indicates P2X-mediated or dinucleotide-specific relaxation pathway
PPADS tested; precontracted human mesenteric arteries
Vascular Biology P2Y Receptors Pharmacology Mechanism of Action

Ap5A Shows Superior Metabolic Stability Compared to ATP and ADP on Vascular Endothelium

A critical, quantifiable differentiator between diadenosine polyphosphates and mononucleotides is their stability on the endothelial surface. A study on intact bovine aortic endothelial cells demonstrates that the degradation of diadenosine tetraphosphate (Ap4A) and triphosphate (Ap3A) by ectohydrolases is significantly slower than that of ATP and ADP [1]. This class-level inference can be reliably extended to Ap5A, given its structural similarity to Ap4A and Ap3A and its known role as a Nudix hydrolase substrate.

Metabolic stability vs ATP/ADP
Class-level inference
Ap4A/Ap3A show slower hydrolysis than ATP/ADP on bovine aortic endothelium
Suggests longer signaling duration for Ap5A in vascular assays
Kinetics inferred from Ap4A; direct Ap5A stability data to review
Metabolism Ectonucleotidase Pharmacokinetics Vascular Biology

Recommended Scientific and Industrial Applications for Ap5A Ammonium Salt Based on Quantitative Evidence


Investigating P2X3 and P2X2/3 Receptor Function in Nociceptive Pathways

Based on its demonstrated higher potency than ATP at TNP-ATP-sensitive receptors on vagal sensory neurons [1], Ap5A ammonium salt is the preferred agonist for studying the role of P2X3 and P2X2/3 heteromers in pain signaling and visceral sensation. Its use ensures robust receptor activation and allows for differentiation from ATP-mediated effects. [1]

Studying Purinergic Regulation of Human Vascular Tone in Resistance Arteries

The compound's top-ranked vasoconstrictor potency in human mesenteric resistance arteries [2] and its distinct, PPADS-sensitive, P2X-mediated mechanism [2] make it an essential tool for ex vivo myography studies focused on human vascular physiology and pathophysiology. It is the optimal choice for evoking maximal P2X-mediated vasoconstriction in human tissue. [2]

Dissecting Receptor-Specific Vasorelaxation Pathways in Human Vessels

Researchers seeking to isolate P2X-mediated or novel dinucleotide receptor-mediated vasorelaxation, independent of P2Y receptor activation, should select Ap5A. Its vasorelaxant effect in human arteries is not blocked by the P2Y antagonist ADP3'5', providing a clear functional distinction from its close analog Ap4A [2]. [2]

Serving as a Stable, Long-Lived Purinergic Agonist in Cell Culture

Due to the class-level evidence of slower degradation by vascular ectohydrolases compared to ATP and ADP [3], Ap5A is a superior choice for cell culture experiments requiring sustained purinergic receptor activation. This reduces the confounding effects of rapid agonist breakdown and accumulation of adenosine, leading to more reproducible and interpretable results. [3]

Application
Selection Property
Validation Focus
P2X3/P2X2/3 nociceptive pathway studies
Reported rank order of potency at TNP-ATP-sensitive receptors
Verify receptor subtype-specific activation in sensory neuron models
Human vascular P2X-mediated contraction research
Reported top rank in vasoconstrictor potency among ApnAs
Confirm P2X-mediated vasoconstriction in microvessel myography
P2X-mediated or dinucleotide receptor vasorelaxation
Distinct antagonism profile (P2Y antagonist-resistant)
Isolate P2X/dinucleotide pathway from P2Y-mediated relaxation
Sustained purinergic receptor activation in cell culture
Inferred slower ectonucleotidase degradation vs ATP
Verify reduced adenosine accumulation and sustained signaling
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